molecular formula C8H8N2O2 B13185031 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Cat. No.: B13185031
M. Wt: 164.16 g/mol
InChI Key: JSYMQDLWIFDULC-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a propynoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with propiolic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can be scaled up to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to improve yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alkanes .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial enzyme inhibition .

Biological Activity

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is a compound belonging to the pyrazole family, which has been the focus of various studies due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
IUPAC NameThis compound
InChI Key[InChI Key here]

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including this compound, possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, particularly multidrug-resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases and conditions .

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies using cancer cell lines such as A549 (lung adenocarcinoma) have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations. The compound's efficacy appears to be dose-dependent, with higher concentrations yielding more significant effects .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against resistant strains.
    • Method : Minimum Inhibitory Concentration (MIC) tests were conducted on various bacterial strains.
    • Results : The compound exhibited MIC values as low as 32 µg/mL against certain resistant strains, indicating strong antimicrobial potential.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on cytokine production.
    • Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed, supporting its anti-inflammatory properties.
  • Anticancer Study :
    • Objective : To determine cytotoxic effects on cancer cells.
    • Method : A549 cells were treated with varying concentrations of the compound.
    • Results : The compound reduced cell viability by up to 70% at 100 µM concentration after 24 hours, demonstrating promising anticancer activity .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

JSYMQDLWIFDULC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C#CC(=O)O

Origin of Product

United States

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